molecular formula C3H8Cl3NSi B3055301 1-Propanamine, 3-(trichlorosilyl)- CAS No. 63823-23-4

1-Propanamine, 3-(trichlorosilyl)-

Cat. No.: B3055301
CAS No.: 63823-23-4
M. Wt: 192.54 g/mol
InChI Key: GCIARMDXQWNVJF-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(trichlorosilyl)- is an organosilicon compound with the molecular formula C3H8Cl3NSi. This compound is characterized by the presence of a trichlorosilyl group attached to the third carbon of a propanamine chain. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-Propanamine, 3-(trichlorosilyl)- typically involves the reaction of 1-propanamine with trichlorosilane (HSiCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction can be conducted in the presence of a Lewis acid catalyst such as ferric chloride at elevated temperatures and pressures .

Chemical Reactions Analysis

1-Propanamine, 3-(trichlorosilyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, acid chlorides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanamine, 3-(trichlorosilyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl and amine groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the trichlorosilyl group, which can act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

1-Propanamine, 3-(trichlorosilyl)- can be compared with other similar compounds such as:

The uniqueness of 1-Propanamine, 3-(trichlorosilyl)- lies in its combination of an amine and a trichlorosilyl group, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

3-trichlorosilylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl3NSi/c4-8(5,6)3-1-2-7/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIARMDXQWNVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl3NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436428
Record name 1-Propanamine, 3-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63823-23-4
Record name 1-Propanamine, 3-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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